molecular formula C4H11NO B1278218 (S)-3-Aminobutan-1-ol CAS No. 61477-39-2

(S)-3-Aminobutan-1-ol

Cat. No. B1278218
CAS RN: 61477-39-2
M. Wt: 89.14 g/mol
InChI Key: AGMZSYQMSHMXLT-BYPYZUCNSA-N
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Description

(-)-3-Aminobutan-1-ol (also known as (-)-3-aminoisobutanol or (-)-3-AIB) is an organic compound that is found in nature and is used in various scientific and industrial applications. This compound has been studied extensively in the past few decades due to its unique properties and potential applications. (-)-3-Aminobutan-1-ol is a chiral molecule with two enantiomers, and it is a versatile building block for organic synthesis. It has a wide range of uses in the pharmaceutical, food, and cosmetic industries. In addition, (-)-3-Aminobutan-1-ol has been found to have significant biological activity, including antimicrobial, antioxidant, and anti-inflammatory effects.

Scientific Research Applications

Stereochemistry in Pharmaceuticals

A study explored the stereoisomers of Ethambutol, a drug containing (S)-3-Aminobutan-1-ol. The research showed that Ethambutol has S,S absolute stereochemistry, confirmed through the synthesis of its stereomers and chiral chromatography. This finding is significant in understanding the drug's structure and efficacy (Blessington & Beiraghi, 1990).

Biochemical Impact on Organisms

Research on the effects of 2-aminobutan-1-ols, including (S)-3-Aminobutan-1-ol, revealed their impact on the growth of the housefly, Musca domestica. The study found that these compounds retard larval growth and alter phospholipid composition in larvae, demonstrating their biochemical influence on living organisms (Bridges & Ricketts, 1968).

Biofuel Production

In biofuel research, (S)-3-Aminobutan-1-ol is relevant in the context of isobutanol production. A study showcased engineered enzymes, including alcohol dehydrogenase, that enable the anaerobic production of isobutanol, a potential biofuel. This demonstrates the application of (S)-3-Aminobutan-1-ol derivatives in renewable energy sources (Bastian et al., 2011).

Chemical Synthesis and Reactions

The compound's use in Mannich reactions, which are important in organic synthesis, was investigated. These reactions involve the condensation of resorcarenes with amino alcohols like (S)-3-Aminobutan-1-ol, leading to various products used in advanced chemical synthesis (Schmidt et al., 2000).

properties

IUPAC Name

(3S)-3-aminobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMZSYQMSHMXLT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433065
Record name (S)-3-Aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Aminobutan-1-ol

CAS RN

61477-39-2
Record name (S)-3-Aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-aminobutan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
L Ducrot, M Bennett, AA Caparco, JA Champion… - Frontiers in …, 2021 - frontiersin.org
Small optically active molecules, and more particularly short-chain chiral amines, are key compounds in the chemical industry and precursors of various pharmaceuticals. Their chemo-…
Number of citations: 7 www.frontiersin.org
W Zi, S Yu, D Ma - Chemistry–An Asian Journal, 2011 - Wiley Online Library
Condensation of (S)‐3‐aminobutan‐1‐ol with 1,3‐cyclohexane‐dione followed by an intramolecular alkylation afforded bicyclic enamine 32, which was converted into enone 35 …
Number of citations: 11 onlinelibrary.wiley.com
K Srinivasachary, D Subbareddy, C Ramadas… - Russian Journal of …, 2022 - Springer
An efficient, cost effective and commercially viable synthesis of dolutegravir sodium has been developed from commercially available methyl 4-methoxy-3-oxobutanote through 1-(2,2-…
Number of citations: 3 link.springer.com
K Feng, RE Quevedo, JT Kohrt, MS Oderinde, U Reilly… - Nature, 2020 - nature.com
Frequently referred to as the ‘magic methyl effect’, the installation of methyl groups—especially adjacent (α) to heteroatoms—has been shown to dramatically increase the potency of …
Number of citations: 135 www.nature.com
PM Okwuchukwu… - Mini Reviews in Medicinal …, 2020 - ingentaconnect.com
To date, more than a thousand research articles have been published detailing various regio-, stereo-, chemo-, and enantioselective specific synthesis of the cyclic sulfonamides (…
Number of citations: 10 www.ingentaconnect.com
BP Fauber, O Rene, Y Deng, J DeVoss… - Journal of Medicinal …, 2015 - ACS Publications
Retinoic acid receptor-related orphan receptor C (RORc, RORγ, or NR1F3) is a nuclear receptor that plays a major role in the production of interleukin (IL)-17. Considerable efforts have …
Number of citations: 58 pubs.acs.org
CP Hansen, AA Jensen, JK Christensen… - Journal of medicinal …, 2008 - ACS Publications
A series of carbamoylcholine and acetylcholine analogues were synthesized and characterized pharmacologically at neuronal nicotinic acetylcholine receptors (nAChRs). Several of …
Number of citations: 26 pubs.acs.org
MM Heravi, A Nazari - RSC advances, 2022 - pubs.rsc.org
Natural product synthesis remains a field in which new synthetic methods and reagents are continually being evaluated. Due to the demanding structures and complex functionality of …
Number of citations: 9 pubs.rsc.org
OA Davis, KMJ Cheung, A Brennan… - Journal of Medicinal …, 2022 - ACS Publications
To identify new chemical series with enhanced binding affinity to the BTB domain of B-cell lymphoma 6 protein, we targeted a subpocket adjacent to Val18. With no opportunities for …
Number of citations: 12 pubs.acs.org
OFT BLOG - Green Chem, 2012 - allfordrugs.com
A key pharmaceutical intermediate (1) for production of edivoxetine· HCl was prepared in> 99% ee via a continuous Barbier reaction, which improves the greenness of the process …
Number of citations: 0 www.allfordrugs.com

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